Differential Binding Affinity for Neuronal α7 vs. Muscle nAChR Subtypes: A Distinct Long-Chain Toxin Profile
Alpha-cobratoxin exhibits a unique dual-receptor binding profile with a ~2-3 order of magnitude affinity difference between muscle and neuronal nAChR subtypes [1]. In competitive binding assays using Torpedo californica (muscle-type) and rat α7 receptors, α-cobratoxin binds with Kd values of 0.2-4.5 nM and 13-105 nM, respectively [2]. This contrasts with the short-chain neurotoxin erabutoxin b, which does not bind the α7 subtype, and the long-chain α-bungarotoxin, which exhibits a narrower affinity gap [3].
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Muscle nAChR (Torpedo): Kd = 0.2-4.5 nM; Neuronal α7 nAChR: Kd = 13-105 nM |
| Comparator Or Baseline | Erabutoxin b (short-chain): No measurable α7 binding; α-Bungarotoxin (long-chain): Kd ~0.1 nM (muscle) and ~1 nM (α7) based on class-level inference. |
| Quantified Difference | α-Cobratoxin exhibits a ~30-200 fold selectivity window for muscle vs. α7 receptors. |
| Conditions | Radioligand binding assays with [125I]-α-bungarotoxin as tracer; Torpedo californica electric organ membranes and mammalian α7-expressing cells. |
Why This Matters
This selectivity profile makes α-cobratoxin the preferred tool for experiments requiring differential blockade of muscle versus neuronal nAChRs.
- [1] Antil-Delbeke, S., et al. (2000). Molecular determinants by which a long chain toxin from snake venom interacts with the neuronal alpha 7-nicotinic acetylcholine receptor. Journal of Biological Chemistry, 275(38), 29594-29601. https://doi.org/10.1074/jbc.M909746199. View Source
- [2] canSAR.ai. (2025). Protein 3L21 - Domains and Structures. Retrieved from https://cansar.ai/target/P01391/ligandability. View Source
- [3] Servent, D., et al. (2000). Molecular characterization of the specificity of interactions of various neurotoxins on two distinct nicotinic acetylcholine receptors. European Journal of Pharmacology, 393(1-3), 197-204. https://doi.org/10.1016/s0014-2999(00)00095-9. View Source
